8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Molecular Geometry and Spirocyclic Architecture
The spirocyclic framework of 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is defined by its bicyclic system, where two rings—a tetrahydrofuran (1-oxa) and a tetrahydrothiophene (4-thia)—share a single quaternary carbon atom (spiro carbon) at position 8. The [4.5] designation indicates the ring sizes: a four-membered oxolane ring fused to a five-membered thiolane ring. X-ray crystallographic studies of analogous spiro[4.5]decane derivatives reveal bond lengths of approximately 1.54 Å for C(spiro)-C bonds and 1.45–1.49 Å for C-O and C-S bonds in the heterocyclic rings.
The nitrogen atom at position 8 adopts a trigonal pyramidal geometry due to its sulfonyl substitution, with bond angles deviating from ideal tetrahedral values (107–112° for N-S-O). Torsional strain arises from the non-planar arrangement of the spiro carbon’s substituents, forcing the oxygen and sulfur atoms into a gauche conformation. This strain is partially mitigated by the flexibility of the five-membered thiolane ring, which exhibits puckering amplitudes of 0.3–0.5 Å in similar compounds.
Properties
IUPAC Name |
8-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-12-13(2)15(4)17(16(5)14(12)3)24(20,21)19-8-6-18(7-9-19)22-10-11-23-18/h6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSLHGXXBXPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCC3(CC2)OCCS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include 2,3,4,5,6-pentamethylphenyl sulfonyl chloride and a suitable spirocyclic precursor. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or toluene.
Catalysts: Lewis acids or bases to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
1-Oxa-4-thia vs. 1,4-Dioxa Systems
The target compound’s 1-oxa-4-thia-azaspiro core differentiates it from analogs like 8-((4-methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (), which contains two oxygen atoms (1,4-dioxa). The sulfur atom in the target compound’s thia ring enhances electron-withdrawing effects and may improve metabolic stability compared to oxygen-rich systems .
Positional Isomerism in Heteroatoms
Compounds such as 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one () feature sulfur in the azaspiro ring rather than the fused oxa-thia system. This positional difference alters ring puckering dynamics (as per Cremer-Pople coordinates in ) and may impact binding to biological targets .
Substituent Effects on the Sulfonyl Group
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, the pentamethylphenyl group in the target compound provides steric shielding and lipophilicity, which may improve membrane permeability .
- Bromo-Methoxyphenyl Derivatives (): Bromine and methoxy substituents (e.g., 8-((3-bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane ) combine steric bulk with moderate electron-donating effects, influencing both solubility and target affinity .
Conformational Dynamics
The spiro system’s puckering, described by Cremer-Pople coordinates (), is influenced by substituents. The pentamethylphenyl group likely restricts pseudorotation, stabilizing a single conformation and enhancing binding specificity .
Comparative Data Table
Biological Activity
The compound 8-((2,3,4,5,6-pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a member of the spirocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 358.52 g/mol. The structure features a spirocyclic framework that is characteristic of many bioactive compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including sulfonylation and cyclization processes. The synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with readily available phenolic compounds and thiol derivatives.
- Reagents : Common reagents include sulfonyl chlorides and bases to facilitate the formation of sulfonamide linkages.
- Cyclization : Key cyclization steps are often catalyzed by metal catalysts to form the spirocyclic structure.
Antitumor Activity
Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant antitumor activity. Notably, a related compound demonstrated potent cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 (Lung) | 0.18 | 11b |
| MDA-MB-231 (Breast) | 0.08 | 11d |
| HeLa (Cervical) | 0.14 | 12c |
These findings suggest that modifications to the spirocyclic structure can enhance biological activity against specific cancer types .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death has been observed in treated cell lines.
- Targeting Specific Pathways : Some studies indicate that these compounds may inhibit key signaling pathways involved in cancer progression.
Case Studies
- Study on Anticancer Properties : In a study assessing the anticancer properties of various spirocyclic compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against lung and breast cancer cell lines. The most potent compound was identified as a promising candidate for further development due to its effectiveness against multiple cancer types .
- Pharmacological Profile : Research into the pharmacological profile of similar compounds has shown potential for use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
